C-7 vs. C-6 Substitution: 5-Fold Potency Gain of 7-Ether Derivatives Over PA-824
The C-7 hydroxymethyl intermediate 7a (the racemic form of the target compound) was functionalized to yield 23 C-7-substituted analogs. The benzyl ether derivative 8a-R, bearing a 4-(trifluoromethoxy)benzyl group, displayed an MIC of 0.078 µM against M. tuberculosis H37Rv, which is 5-fold more potent than PA-824 (MIC = 0.390 µM) in the same aerobic in vitro assay [1]. By contrast, the conventional 6-substituted scaffold of PA-824 and delamanid orients the side chain axially from the 6-position, a geometric constraint that the C-7 scaffold overcomes by projecting substituents from a different trajectory [2].
| Evidence Dimension | Aerobic antitubercular potency (MIC) against wild-type M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | 8a-R (C-7 benzyl ether derivative of target compound scaffold): MIC = 0.078 µM |
| Comparator Or Baseline | PA-824 (pretomanid, 6-substituted nitroimidazooxazine): MIC = 0.390 µM |
| Quantified Difference | 5-fold more potent (MIC ratio = 0.390/0.078 = 5.0) |
| Conditions | In vitro aerobic whole-cell assay against M. tuberculosis H37Rv; Kang et al. 2015, Bioorg Med Chem Lett |
Why This Matters
This demonstrates that the C-7 scaffold accessed via this building block can yield analogs with substantially greater intrinsic antitubercular potency than the approved 6-substituted drug PA-824, providing a procurement rationale for C-7-based SAR exploration programs.
- [1] Kang YG, Park CY, Shin H, Singh R, Arora G, Yu CM, Lee IY. Synthesis and anti-tubercular activity of 2-nitroimidazooxazines with modification at the C-7 position as PA-824 analogs. Bioorg Med Chem Lett. 2015;25(17):3650-3653. doi:10.1016/j.bmcl.2015.06.060. View Source
- [2] Li X, Manjunatha UH, Goodwin MB, et al. Synthesis and antitubercular activity of 7-(R)- and 7-(S)-methyl-2-nitro-6-(S)-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazines, analogues of PA-824. Bioorg Med Chem Lett. 2008;18(7):2256-2262. doi:10.1016/j.bmcl.2008.03.011. View Source
